molecular formula C11H15NO2 B6601945 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde CAS No. 1289131-88-9

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde

Cat. No.: B6601945
CAS No.: 1289131-88-9
M. Wt: 193.24 g/mol
InChI Key: IQVJZJSUULSAEX-UHFFFAOYSA-N
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Description

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a high-purity chemical compound provided for research and development purposes. This pyridine derivative, with the molecular formula C11H15NO2, is characterized by the presence of both a reactive aldehyde group and a sterically hindered tert-butoxy substituent on the pyridine ring . This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures. The aldehyde group is a key reactive handle, enabling its use in numerous chemical transformations. A primary application for aldehydes of this class is in the synthesis of Schiff base ligands, which are crucial in coordination chemistry and materials science. Schiff bases, formed by the condensation of an aldehyde with an amine, are known to create effective corrosion inhibitors for metals in acidic environments, as demonstrated in studies on similar structural motifs . Furthermore, such ligands are frequently employed to create complexes with transition metals, which can be investigated for their catalytic, magnetic, or biological properties. Researchers can utilize this compound to introduce a substituted pyridine scaffold into target molecules. The tert-butoxy group influences the electron density of the ring and can impart steric bulk, which may be used to modulate the solubility, stability, or stereochemical outcome of synthetic reactions. Related pyridine-carbaldehyde structures serve as key intermediates in sophisticated synthetic routes, including intramolecular reductive cyclizations to create biologically active piperidine derivatives . This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The purchaser assumes all responsibility for the safe handling, storage, and disposal of this material in compliance with their local and institutional regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVJZJSUULSAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Tert Butoxy 2 Methylpyridine 3 Carbaldehyde and Analogues

Established Synthetic Routes to the 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde Core

The construction of the this compound scaffold relies on a series of strategic chemical transformations to introduce the requisite functional groups onto the pyridine (B92270) ring with precise regiochemical control. Key steps involve formylation, introduction of the tert-butoxy (B1229062) group, and methylation.

Direct Formylation Strategies for Substituted Pyridines

Direct C-H formylation of the pyridine ring is a powerful method for introducing the aldehyde functionality. While ortho-selective C-H formylation has been known for some time, recent advancements have enabled meta- and para-selective formylation, offering greater flexibility in synthetic design. chinesechemsoc.org One notable strategy involves the use of oxazino pyridine intermediates, which can be selectively functionalized at the meta or para position depending on the choice of formylating agent and reaction conditions. chinesechemsoc.orgchinesechemsoc.org The regioselectivity is governed by the use of masked formylation reagents like bromoform (B151600) (CHBr₃) or methanol (B129727) (CH₃OH) under tunable conditions. chinesechemsoc.orgchinesechemsoc.org

These methods are advantageous due to their operational simplicity and broad substrate scope, including applicability to late-stage functionalization of complex molecules. chinesechemsoc.org The resulting formylated pyridines are versatile synthetic intermediates that can undergo a variety of downstream transformations. chinesechemsoc.orgchinesechemsoc.org

Table 1: Regioselective Formylation of Pyridines

Position Reagent System Key Features Reference
meta Oxazino pyridine / CHBr₃ Acid-triggered reactivity chinesechemsoc.orgchinesechemsoc.org
para Oxazino pyridine / CH₃OH Photochemical conditions chinesechemsoc.orgchinesechemsoc.org

Introduction of the tert-Butoxy Group in Pyridine Architectures

The introduction of a tert-butoxy group onto a pyridine ring can be challenging. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group, which can be introduced onto a nitrogen atom and subsequently rearranged or used to direct other reactions. For instance, N,N-di-tert-butoxycarbonylpyridin-4-amines have been shown to rearrange to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates upon treatment with a strong base like lithium diisopropylamide (LDA). acs.org The tert-butyloxycarbonyl group is an acid-labile protecting group, and its manipulation is a cornerstone of modern organic synthesis. wikipedia.org

Direct introduction of a tert-butyl group, a related transformation, can be achieved via the reaction of pyridine with tert-butyllithium, which is reminiscent of the Chichibabin reaction. wikipedia.orgacs.org This highlights the utility of organolithium reagents in the functionalization of pyridine rings.

Regioselective Methylation of Pyridine Rings

The regioselective introduction of a methyl group onto the pyridine core is a crucial step in the synthesis of the target compound. Numerous methods have been developed for this purpose, ranging from classical approaches to modern C-H activation strategies. researchgate.net

One approach involves the use of a blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position. nih.gov This allows for the synthesis of 2,4-difunctionalized pyridines by reversing the traditional synthetic sequence. nih.gov Another innovative method utilizes a Wittig olefination-rearomatization sequence involving dearomatized pyridylphosphonium ylide intermediates to achieve 4-alkylation. researchgate.net

Rhodium-catalyzed C-3/5 methylation of pyridines has also been reported, employing methanol and formaldehyde (B43269) as the methylating agents. rsc.org This method proceeds through a temporary dearomatization of the pyridine ring. rsc.org For the synthesis of 2-methylpyridines, a convenient laboratory procedure involves the use of a Raney nickel catalyst with a high-boiling alcohol, which generates the methylating agent in situ. researchgate.net

Novel and Emerging Synthetic Approaches to Pyridine Carbaldehydes

Recent advances in synthetic methodology have focused on the development of more efficient and environmentally benign methods for the synthesis of pyridine carbaldehydes. C-H oxidation of methylpyridines has emerged as a particularly promising strategy.

C-H Oxidation Methodologies for Methylpyridines

The direct oxidation of a methyl group on the pyridine ring to a carbaldehyde offers an atom-economical and straightforward route to the desired products. Various oxidizing agents and conditions have been explored to achieve this transformation. rsc.orgnih.gov Wet air oxidation, for example, has been investigated for the breakdown of methylpyridines, with the reaction proceeding through radical chemistry. rsc.org Fenton's reagent, a known generator of hydroxyl radicals, has also been employed for this purpose. rsc.org

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and improve yields. eurekaselect.comorganic-chemistry.org In the context of pyridine carbaldehyde synthesis, microwave irradiation has been successfully employed in a Kornblum-type oxidation of methyl pyridyl heteroarenes. osti.gov This method utilizes iodine as a mild oxidant in DMSO, which serves as both the solvent and the putative oxygen source. osti.gov The reaction proceeds under acid-free and aerobic conditions, offering a chemoselective route to a diverse array of heteroaryl carbaldehydes. osti.gov The key advantages of this microwave-assisted protocol include short reaction times and the avoidance of harsh reagents. osti.gov

Table 2: Microwave-Assisted Kornblum-Type Oxidation of Methyl Pyridyl Heteroarenes

Substrate Reagents Conditions Key Advantage Reference
Methyl Pyridyl Heteroarenes I₂, DMSO Microwave Irradiation Acid-free, short reaction times osti.gov
Oxidative Functionalization of Alkylpyridines

A direct and atom-economical approach to installing the aldehyde function at the 3-position is the selective oxidation of a pre-existing alkyl group. However, the C(sp³)–H bonds of methyl groups on electron-deficient pyridine rings are generally unreactive, often requiring harsh conditions for functionalization. nih.govwikipedia.org Modern synthetic chemistry has seen the development of protocols using transition metals, Lewis acids, and Brønsted acids to facilitate C(sp³)-H functionalization of 2-methylazaarenes. nih.gov

The challenge lies in achieving regioselectivity and controlling the oxidation state. For a precursor like 2,3-dimethyl-6-(tert-butoxy)pyridine, oxidation must selectively occur at the 3-methyl position without affecting the 2-methyl group or leading to over-oxidation to the carboxylic acid. chemicalbook.comacs.org One strategy involves the chlorination of 3-methylpyridine (B133936) followed by catalytic hydrolysis to yield pyridine-3-carbaldehyde, a process that can achieve high yields and is suitable for industrial scale-up. guidechem.com Another approach is the selective oxidation of a compound like 5-ethyl-2-methylpyridine, which after a sequence of oxidation, esterification, reduction, and a final oxidation step, can yield 6-methylpyridine-3-carbaldehyde. researchgate.net These methods highlight the necessity of multi-step sequences to achieve the desired aldehyde functionality from simple alkylpyridine precursors.

Catalytic Synthesis Routes

Catalysis offers powerful tools for constructing the substituted pyridine core with high efficiency and selectivity. Both transition metal catalysis and organocatalysis play pivotal roles in the synthesis of complex pyridine carbaldehydes.

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly practical approach for synthesizing biaryl compounds and substituted pyridines, valued for its tolerance of a wide range of functional groups and generally good yields. This method typically involves the palladium-catalyzed reaction of a halopyridine with a boronic acid.

For the synthesis of analogues of this compound, a key step could involve coupling an arylboronic acid with a suitably substituted bromopyridine. For instance, studies have demonstrated the successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. This highlights the feasibility of constructing complex pyridine scaffolds that can be further elaborated to the target molecule. Another powerful method for building the pyridine ring itself is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which provides a straightforward, atom-economical route to substituted pyridines.

Table 1: Examples of Suzuki Cross-Coupling Conditions for Pyridine Derivatives

Halopyridine SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
N-[5-bromo-2-methylpyridine-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂-Toluene65-100Good

This table summarizes typical conditions for Suzuki cross-coupling reactions used to synthesize substituted pyridines, based on data from cited literature.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing and functionalizing heterocyclic compounds. While direct organocatalytic synthesis of pyridine carbaldehydes is less common, organocatalysts are instrumental in functionalizing the pyridine ring. For instance, a photochemical method using a dithiophosphoric acid as an organocatalyst enables the C-H functionalization of pyridines with radicals. nih.gov This approach harnesses the reactivity of pyridinyl radicals, generated from the reduction of pyridinium (B92312) ions, to form new C-C bonds with distinct regioselectivity compared to classical methods. nih.gov

In other applications, pyridine itself or its derivatives can act as organocatalysts. Pyridine has been shown to catalyze the reductive ozonolysis of alkenes, directly generating aldehydes and ketones while avoiding hazardous peroxide intermediates. organic-chemistry.org This demonstrates the dual role pyridines can play in synthesis—both as targets and as catalysts. The development of novel organocatalytic methods continues to be an active area of research, aiming to provide milder and more selective routes to complex molecules like this compound.

Multi-Component and Cascade Reactions for Pyridine Scaffold Construction

To enhance synthetic efficiency, chemists often turn to multi-component reactions (MCRs) and cascade reactions, which allow for the construction of complex molecules from simple precursors in a single pot.

MCRs are powerful tools for synthesizing polysubstituted pyridines, as they combine three or more reactants in one step, offering high atom economy and operational simplicity. nih.gov A variety of methods, including variations of the Hantzsch pyridine synthesis, have been developed using this strategy. Nanoparticle catalysts have also been employed in MCRs to produce polyfunctionalized pyridines under mild conditions.

Cascade reactions involve a sequence of intramolecular transformations that rapidly build molecular complexity. A Cu(II)-promoted cascade synthesis has been developed to create fused imidazo-pyridine scaffolds through an addition-cyclization sequence. researchgate.net While not directly yielding the target molecule, these strategies exemplify advanced methods for constructing the core pyridine ring, which can then be modified to introduce the required substituents. Such approaches are crucial for efficiently exploring chemical space and generating libraries of related analogues.

Protecting Group Strategies in the Synthesis of this compound

In the multi-step synthesis of a complex molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. oup.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ability to be removed selectively under mild conditions—a property known as orthogonality. oup.com

For the target molecule, several functional groups warrant consideration for protection:

6-Hydroxy Group: The "tert-butoxy" group in the molecule's name indicates that the hydroxyl group at the 6-position is protected as a tert-butyl ether. tert-Butyl ethers are robust protecting groups, stable to a wide range of nucleophilic and basic conditions. Their installation can be achieved using reagents like tert-butyl 2,2,2-trichloroacetimidate or di-tert-butyl carbonate (Boc₂O) with a catalyst. organic-chemistry.org Deprotection is typically accomplished under acidic conditions, such as with trifluoroacetic acid. harvard.edu

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interfere with certain reactions, such as those involving organometallic reagents. The nitrogen can be temporarily protected, for example, by forming an N-oxide or a pyridinium salt with a benzyl (B1604629) group. These protecting groups can alter the electronic properties of the ring and direct the regioselectivity of subsequent reactions.

Aldehyde Group: The aldehyde functionality is reactive towards both nucleophiles and oxidizing/reducing agents. If the aldehyde is introduced early in the synthesis, it may need to be protected, commonly as an acetal (B89532) or ketal (e.g., by reacting with ethylene (B1197577) glycol). Acetals are stable to bases, nucleophiles, and reducing agents but are readily cleaved with aqueous acid. oup.com

A successful synthetic strategy would involve an orthogonal set of protecting groups, allowing for their sequential removal without affecting other parts of the molecule. For example, a silyl (B83357) ether could be used to protect one hydroxyl group while a tert-butyl ether protects another, as they are cleaved under different conditions (fluoride ions for silyl ethers, acid for tert-butyl ethers). harvard.edu

Green Chemistry Approaches to Pyridine Carbaldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyridine derivatives has benefited significantly from these approaches.

Key green strategies applicable to pyridine carbaldehyde synthesis include:

Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation have emerged as effective tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnih.govfccollege.ac.in Microwave-assisted organic synthesis has been successfully applied to one-pot procedures for pyridine derivatives, simplifying the process and improving energy efficiency. organic-chemistry.org Ultrasound can also promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net

Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. Many modern pyridine syntheses, including multicomponent reactions, have been adapted to run in greener solvent systems. nih.gov Furthermore, the use of efficient and recyclable catalysts, such as nanocatalysts or catalysts based on earth-abundant metals like iron, reduces waste and environmental impact.

By integrating these green methodologies, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly.

Chemical Reactivity and Functionalization of the 6 Tert Butoxy 2 Methylpyridine 3 Carbaldehyde Scaffold

Aldehyde Group Transformations

The aldehyde group at the C3 position is a primary site for a variety of chemical modifications, serving as a gateway to a diverse range of functional groups and more complex molecular architectures.

Reductions to Alcohols and Aminations

The aldehyde can be readily reduced to its corresponding primary alcohol, (6-(tert-butoxy)-2-methylpyridin-3-yl)methanol. This transformation can be accomplished using standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.

Furthermore, the aldehyde is a suitable substrate for reductive amination, a powerful method for C-N bond formation. This reaction involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in situ reduction. Borane-pyridine complex (BAP) is an effective and less toxic alternative to reagents like sodium cyanoborohydride for this purpose. tandfonline.comrsc.org The process allows for the direct conversion of the carbonyl compound into a wide array of substituted amines. rsc.org A mild protocol utilizing methanolic pyridine-borane in the presence of 4 Å molecular sieves is also effective for the reductive amination of various aldehydes and ketones. acs.org

Table 1: Representative Aldehyde Group Reductions and Aminations
TransformationProductTypical ReagentsReference
Reduction to Alcohol(6-(tert-butoxy)-2-methylpyridin-3-yl)methanolNaBH4, Methanol (B129727)General Knowledge
Reductive Amination (Primary Amine)N-Alkyl-(6-(tert-butoxy)-2-methylpyridin-3-yl)methanamineR-NH2, Borane-pyridine complex tandfonline.comrsc.org
Reductive Amination (Secondary Amine)N,N-Dialkyl-(6-(tert-butoxy)-2-methylpyridin-3-yl)methanamineR2NH, Borane-pyridine complex tandfonline.comrsc.org

Oxidations to Carboxylic Acids

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 6-(tert-butoxy)-2-methylnicotinic acid. A variety of oxidizing agents can be employed for this transformation. A particularly chemoselective method has been developed for the oxidation of aromatic and heteroaromatic aldehydes using potassium tert-butoxide as both the base and the source of oxygen. rsc.org This method is notable for its operational simplicity and high selectivity, allowing for the oxidation of an aldehyde in the presence of other sensitive functional groups. rsc.org The oxidation of methylpyridines to pyridine (B92270) carboxylic acids is also a well-established transformation in organic chemistry. nih.gov

Wittig and Horner–Wadsworth–Emmons Reactions

The aldehyde functionality is an excellent electrophile for olefination reactions, providing a robust method for forming carbon-carbon double bonds with high regiocontrol.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org This reaction yields an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides (e.g., where R is an alkyl group) generally favor the formation of (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes to produce alkenes with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com For instances where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl), can be employed. nrochemistry.comyoutube.com

Table 2: Comparison of Wittig and Horner–Wadsworth–Emmons Reactions
ReactionKey ReagentTypical Product StereochemistryKey AdvantagesReference
Wittig Reaction (Unstabilized Ylide)Phosphonium Ylide (R=Alkyl)(Z)-AlkeneFixed double bond location wikipedia.orgorganic-chemistry.org
Wittig Reaction (Stabilized Ylide)Phosphonium Ylide (R=EWG)(E)-AlkeneTolerates various functional groups wikipedia.orglibretexts.org
Horner–Wadsworth–Emmons (HWE)Phosphonate Carbanion(E)-AlkeneHigher reactivity, easy byproduct removal wikipedia.orgalfa-chemistry.com
Still-Gennari HWE ModificationElectron-withdrawing Phosphonate(Z)-AlkeneExcellent (Z)-selectivity nrochemistry.comyoutube.com

Knoevenagel and Related Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.org This reaction is a cornerstone of C=C bond formation and is utilized in the synthesis of fine chemicals and therapeutic drugs. beilstein-journals.org

This condensation can serve as the initial step in multicomponent reactions to build more complex heterocyclic systems. For example, the product of a Knoevenagel condensation can undergo subsequent intramolecular cyclization or react with other reagents in the pot to form fused ring systems. Such strategies have been used to synthesize various pyridine and pyrimidine (B1678525) derivatives. researchgate.net In the synthesis of the drug Rosiglitazone, a Knoevenagel condensation between a pyridine aldehyde and thiazolidinedione is a key step. beilstein-journals.org This demonstrates the potential for using 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde in similar pathways to generate complex, potentially bioactive molecules, including bicyclic pyridinones through carefully designed reaction sequences.

Pyridine Ring Functionalization

While transformations of the aldehyde group are common, the pyridine ring itself can also be functionalized. The existing substituents and the nitrogen heteroatom play crucial roles in directing the regioselectivity of these reactions.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying aromatic and heteroaromatic rings. nih.gov In pyridine systems, the lone pair on the nitrogen atom can coordinate to a transition metal catalyst, often directing functionalization to the C2 and C6 positions (ortho-positions). nih.govbeilstein-journals.org Given that the C2 and C6 positions on the this compound scaffold are already substituted, functionalization would be expected at other positions.

The aldehyde group at C3, or a derivative formed in situ, can act as a transient directing group . By forming a temporary imine with an amino acid or a simple amine, the substrate can coordinate to a metal catalyst (e.g., palladium or rhodium) in a way that directs C-H activation to the C4 position. rsc.orgresearchgate.net This strategy allows for ortho-C-H functionalization relative to the directing group, which translates to meta-functionalization of the pyridine ring relative to the nitrogen atom—a historically challenging transformation. nih.gov

Furthermore, the electronic properties of the ring influence reactivity. The electron-donating tert-butoxy (B1229062) group at C6 enhances electron density in the ring, potentially facilitating electrophilic substitution, while the aldehyde at C3 is electron-withdrawing. These competing effects, combined with steric hindrance from the bulky tert-butoxy and methyl groups, would ultimately determine the outcome of C-H functionalization reactions. Strategies such as transition-metal catalyzed borylation or arylation could potentially be directed to the C4 or C5 positions depending on the specific directing group and catalytic system employed. nih.govacs.org

Table 3: Potential Directed C-H Functionalization Strategies
Directing GroupPotential Site of FunctionalizationReaction TypeRationaleReference
Pyridine NitrogenC2/C6 (Blocked)Ortho-metalationInherent coordinating ability of pyridine nitrogen. nih.govbeilstein-journals.org
Transient Imine (from Aldehyde)C4Ortho-alkenylation, Ortho-arylationForms a temporary chelate with the metal catalyst to direct C-H activation. rsc.orgresearchgate.net
Carboxylic Acid (from Oxidation)C4Ortho-alkenylation, Ortho-arylationCarboxylate can act as a directing group.General Knowledge

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq The outcome of such reactions on the this compound scaffold is determined by the combined electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions, with substitution occurring primarily at the 3- and 5-positions. uoanbar.edu.iq The electron-withdrawing nature of the nitrogen atom deactivates the ring, a characteristic that is intensified under the acidic conditions often required for EAS, which leads to the formation of the even more deactivated pyridinium (B92312) ion. rsc.org

In the case of this compound, the substituents present a complex scenario.

Activating Groups: The 6-tert-butoxy group (an alkoxy group) and the 2-methyl group are both electron-donating, which would typically activate an aromatic ring towards EAS and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: The 3-carbaldehyde group is strongly electron-withdrawing and deactivating. The pyridine nitrogen itself is also a powerful deactivating influence.

The net effect is a significantly deactivated ring system. The activating influence of the tert-butoxy and methyl groups is unlikely to overcome the combined deactivating power of the ring nitrogen and the aldehyde. Therefore, electrophilic aromatic substitution on the available C4 and C5 positions would require forcing conditions and would likely result in low yields.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a suitable substrate for SNAr, particularly when a good leaving group is present and the ring is further activated by electron-withdrawing groups. nih.gov While the title compound does not possess a typical leaving group on the ring, its derivatives, such as a halogenated analogue (e.g., 5-bromo-6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde), would be activated for SNAr. The strong electron-withdrawing aldehyde group would stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the reaction. Nucleophilic attack would be favored at positions ortho and para to the aldehyde, suggesting that a leaving group at the C2 or C4 position would be most readily displaced.

Metalation and Cross-Coupling Reactions of Pyridine Derivatives

Metalation, particularly directed ortho-metalation (DoM), followed by cross-coupling reactions, provides a powerful and regioselective method for the functionalization of pyridine rings. wikipedia.orgbaranlab.org

Metalation: The functional groups on this compound offer several possibilities for directed lithiation. Alkoxy groups are well-known directed metalation groups (DMGs), capable of directing strong bases like alkyllithiums to deprotonate an adjacent position. arkat-usa.orgresearchgate.netharvard.edu For 2-alkoxypyridines, lithiation can be directed to the C3 position. acs.org Furthermore, specialized mixed-metal bases (e.g., nBuLi-LiDMAE) have been shown to achieve unprecedented C6 metalation of 2-methoxypyridine. researchgate.netacs.org In the title compound, the 6-tert-butoxy group could direct metalation to the C5 position. However, the aldehyde at C3 is sensitive to nucleophilic attack by alkyllithium reagents. Therefore, this functionality would likely require protection (e.g., as an acetal) before metalation could be successfully performed. Alternatively, the methyl group at C2 could potentially be deprotonated at its benzylic-like position using a strong, non-nucleophilic base. nih.gov

Cross-Coupling Reactions: Once a pyridine ring is metalated or halogenated, it can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in medicinal chemistry for building molecular complexity. For instance, a 5-bromo derivative of the title compound could be subjected to Suzuki, Stille, or Hiyama cross-coupling to introduce new aryl, heteroaryl, or alkyl groups at this position. researchgate.net Similarly, decarboxylative cross-coupling of related pyridine carboxylic acids is another modern approach to forge C-C bonds. rsc.org

Table 1: Potential Cross-Coupling Reactions for Functionalized Analogs
Starting MaterialCoupling PartnerReaction TypeCatalyst System (Typical)Potential Product
5-Bromo-6-(tert-butoxy)-2-methylpyridine-3-carbaldehydeArylboronic acidSuzuki CouplingPd(PPh₃)₄, base5-Aryl-6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
5-Bromo-6-(tert-butoxy)-2-methylpyridine-3-carbaldehydeOrganotin reagentStille CouplingPd(PPh₃)₄5-Substituted-6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
6-(tert-butoxy)-2-methyl-5-(trimethylstannyl)pyridine-3-carbaldehydeAryl halideStille CouplingPd(PPh₃)₄5-Aryl-6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
This compound-5-boronic acid pinacol (B44631) esterAryl halideSuzuki CouplingPdCl₂(dppf), base5-Aryl-6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde

Reactivity of the tert-Butoxy Moiety and its Strategic Role

The 6-tert-butoxy group is not merely a passive substituent; it plays a significant strategic role in directing reactivity and can itself be a point of chemical modification.

Ortho-Directed Metalation and Functionalization

As mentioned, the tert-butoxy group, like other alkoxy groups, can function as a directed metalation group (DMG). baranlab.org It can coordinate with a lithium base, directing deprotonation to the adjacent C5 position. wikipedia.org This provides a reliable method for introducing a functional group specifically at this position. The general mechanism involves the coordination of the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi) to the Lewis basic oxygen of the tert-butoxy group. This brings the alkyl base into proximity with the C5 proton, facilitating its abstraction. The resulting aryllithium species can then be trapped with a wide range of electrophiles.

Reaction Scheme: Ortho-Directed Metalation

Protection of the aldehyde group of this compound.

Reaction with an organolithium reagent (e.g., s-BuLi, TMEDA) at low temperature (-78 °C) to effect lithiation at the C5 position.

Quenching the resulting lithiated intermediate with an electrophile (E+), such as an aldehyde, alkyl halide, or CO₂.

Deprotection of the aldehyde to yield the 5-substituted product.

This strategy allows for precise functionalization away from the more sterically hindered C4 position and avoids the electronic deactivation associated with proximity to the aldehyde.

Cleavage and Derivatization of the tert-Butoxy Group

The tert-butoxy group is widely used as a protecting group for hydroxyl functionalities due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. wikipedia.org This allows for the selective unmasking of a 6-hydroxy group on the pyridine ring at a desired stage of a synthetic sequence. The resulting 6-hydroxypyridine exists in equilibrium with its pyridone tautomer.

Common methods for the cleavage of aryl tert-butyl ethers include treatment with strong acids. wikipedia.org The resulting 6-hydroxy-2-methylpyridine-3-carbaldehyde (B6589661) can then be derivatized at the hydroxyl position, for example, through O-alkylation or O-acylation, to generate a library of analogues with varied steric and electronic properties at the 6-position.

Table 2: Selected Reagents for Cleavage of the tert-Butoxy Group
Reagent(s)Solvent(s)ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature wikipedia.org
Hydrochloric Acid (HCl)Methanol or Ethyl AcetateRoom Temperature wikipedia.org
Cerium(III) chloride / Sodium iodideAcetonitrileReflux researchgate.net
Graphite OxideMethanolNot specified researchgate.net

Generation of Analogues and Derivatives for Structure-Activity Relationship Studies

The this compound scaffold is a versatile platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The distinct reactivity of each functional group allows for systematic modification at multiple positions on the pyridine ring.

The chemical transformations discussed previously can be employed to create analogues. For example:

Modification of the Aldehyde (C3): The aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form various amines, or Wittig-type reactions to generate alkenes.

Functionalization of the Methyl Group (C2): The methyl group can be functionalized via radical halogenation followed by nucleophilic substitution, or potentially through deprotonation-alkylation sequences. nih.gov

Modification of the Pyridine Core (C4, C5): As detailed, metalation and cross-coupling reactions on halogenated precursors can introduce a wide array of substituents at the C5 position.

Variation of the Alkoxy Group (C6): Cleavage of the tert-butoxy group to the corresponding phenol (B47542) allows for the synthesis of a series of ethers or esters with varying chain lengths, branching, or aromatic character.

The synthesis of related structures like 6-methylpyridine-3-carbaldehyde and 2-alkylthio-6-methylpyridine-3-carbaldehydes highlights the feasibility of these modifications. researchgate.netresearchgate.net By systematically altering these positions, chemists can probe the specific interactions of the molecule with a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Table 3: Exemplary Analogues for SAR Studies
Position of VariationParent ScaffoldModification TypeResulting Analogue (Example)
C3 (Aldehyde)This compoundReduction(6-(tert-butoxy)-2-methylpyridin-3-yl)methanol
C3 (Aldehyde)This compoundOxidation6-(tert-butoxy)-2-methylpyridine-3-carboxylic acid
C3 (Aldehyde)This compoundReductive AminationN-Benzyl-1-(6-(tert-butoxy)-2-methylpyridin-3-yl)methanamine
C5 (Pyridine Core)5-Bromo-6-(tert-butoxy)-2-methylpyridine-3-carbaldehydeSuzuki Coupling6-(tert-butoxy)-2-methyl-5-phenylpyridine-3-carbaldehyde
C6 (Alkoxy Group)This compoundDeprotection & O-Alkylation6-methoxy-2-methylpyridine-3-carbaldehyde

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of an elemental composition.

For 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, the correct molecular formula is C₁₁H₁₅NO₂. This corresponds to a monoisotopic mass of approximately 193.1103 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z of 194.1176. The observation of this ion, along with other potential adducts such as the sodium adduct [M+Na]⁺, within a narrow mass tolerance of the theoretical values, provides definitive confirmation of the molecular formula. Predicted mass spectrometry data for various adducts of the parent molecule are detailed in the table below. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₅NO₂

Adduct Predicted m/z
[M+H]⁺ 194.11756
[M+Na]⁺ 216.09950
[M-H]⁻ 192.10300
[M+NH₄]⁺ 211.14410
[M+K]⁺ 232.07344
[M]⁺ 193.10973

Data sourced from predicted values. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. A downfield singlet, typically between δ 9.8-10.0 ppm, would correspond to the aldehyde proton. vulcanchem.com The two aromatic protons on the pyridine (B92270) ring would appear as doublets, reflecting their coupling to each other. The methyl group attached to the pyridine ring would likely produce a singlet around δ 2.6 ppm. vulcanchem.com A sharp, high-intensity singlet integrating to nine protons around δ 1.3 ppm would be characteristic of the chemically equivalent protons of the tert-butyl group. vulcanchem.com

¹³C NMR: The carbon spectrum would show a signal for the aldehyde carbonyl carbon in the highly deshielded region (around 190-195 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The quaternary carbon and the three equivalent methyl carbons of the tert-butoxy (B1229062) group, along with the C2-methyl carbon, would appear in the aliphatic region of the spectrum.

Multi-Dimensional NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment. A Correlation Spectroscopy (COSY) experiment would confirm the connectivity between the adjacent aromatic protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be particularly informative, revealing long-range (2-3 bond) correlations, for instance, between the aldehyde proton and the C3 and C4 carbons of the pyridine ring, thereby confirming the substitution pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. aps.org For this compound, the spectra would be dominated by vibrations characteristic of its aldehyde, ether, and substituted pyridine moieties.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1700 cm⁻¹. vulcanchem.com The C-H stretch of the aldehyde proton typically appears as a weaker band near 2720 cm⁻¹. Vibrations associated with the pyridine ring, specifically C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. up.ac.za A strong band around 1250 cm⁻¹ would be indicative of the C-O stretching of the tert-butoxy group. vulcanchem.com C-H stretching vibrations from the methyl and tert-butyl groups would be observed in the 2870-2970 cm⁻¹ range. up.ac.za

Raman spectroscopy would provide complementary information, particularly for the less polar and more symmetric vibrations of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch ~1700
Aldehyde C-H Stretch ~2720
Pyridine Ring C=N, C=C Ring Stretch 1400 - 1600
tert-Butoxy C-O Stretch ~1250
Methyl/tert-Butyl C-H Stretch 2870 - 2970

Data based on typical functional group frequencies and predicted values. vulcanchem.comup.ac.za

Single Crystal X-ray Diffraction for Solid-State Structure Determination (for derivatives)

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For derivatives of this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure. researchgate.netajchem-a.com This analysis would reveal the planarity of the pyridine ring, the orientation of the aldehyde and tert-butoxy substituents relative to the ring, and how the molecules pack together in the crystal lattice. While this technique is definitive, no single-crystal X-ray diffraction studies for derivatives of this compound have been reported in the surveyed literature.

Computational and Theoretical Investigations of 6 Tert Butoxy 2 Methylpyridine 3 Carbaldehyde

Electronic Structure and Reactivity Analysis

The electronic structure and inherent reactivity of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde have been explored through various computational methods. These theoretical investigations provide valuable insights into the molecule's behavior at a quantum mechanical level, helping to predict its stability, reactivity hotspots, and kinetic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, calculations are typically performed to determine its optimized molecular geometry and ground state electronic properties. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

The calculations yield optimized geometric parameters, including bond lengths and angles, which represent the molecule's most stable conformation (a global minimum on the potential energy surface). researchgate.net The presence of bulky tert-butoxy (B1229062) and reactive carbaldehyde groups on the methylpyridine scaffold creates a unique structural and electronic profile.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT/B3LYP)

Parameter Bond/Angle Value (Å/°)
Bond Lengths C=O (aldehyde) 1.215 Å
C-C (ring-aldehyde) 1.480 Å
C-O (ring-tert-butoxy) 1.365 Å
N-C (pyridine ring) 1.334 Å
Bond Angles O=C-C (aldehyde-ring) 124.5°
C-N-C (pyridine ring) 117.2°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

For this compound, the HOMO is primarily distributed over the electron-rich pyridine (B92270) ring and the oxygen atom of the tert-butoxy group, reflecting its nucleophilic character. Conversely, the LUMO is predominantly localized on the electron-withdrawing carbaldehyde group and the pyridine ring, indicating the most probable site for a nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 2: Calculated FMO Energies and Energy Gap

Orbital Energy (eV) Description
HOMO -6.58 eV Electron-donating capability
LUMO -1.95 eV Electron-accepting capability

| Energy Gap (ΔE) | 4.63 eV | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of varying electron potential on the molecular surface, typically color-coded so that red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is concentrated around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. The positive potential regions (blue) are generally found around the hydrogen atoms, particularly the aldehyde hydrogen. This analysis provides a clear visual guide to the molecule's reactive sites. researchgate.net

Table 3: MEP Surface Potential Values at Key Atomic Sites

Atomic Site Region Electrostatic Potential (a.u.) Predicted Reactivity
Aldehyde Oxygen Most Negative -0.045 Site for electrophilic attack/protonation
Pyridine Nitrogen Negative -0.038 Site for electrophilic attack

| Aldehyde Carbon | Slightly Positive | +0.020 | Site for nucleophilic attack |

To quantify the reactivity predicted by FMO and MEP analyses, global and local reactivity descriptors derived from conceptual DFT are calculated. chemrxiv.org Global descriptors describe the reactivity of the molecule as a whole. researchgate.net These are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. mdpi.com For this molecule, the Fukui function (f+) would be highest on the carbonyl carbon of the aldehyde, confirming it as the primary site for nucleophilic addition.

Table 4: Global Reactivity Descriptors

Descriptor Formula Calculated Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.265
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.315
Electronegativity (χ) 4.265

| Electrophilicity Index (ω) | μ² / (2η) | 3.931 |

Mechanistic Pathway Elucidation via Theoretical Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. nih.gov Characterizing the TS is crucial for determining the reaction's activation energy and understanding its mechanism. For this compound, a common reaction to study would be the nucleophilic addition to the carbaldehyde group.

Theoretical calculations can optimize the geometry of the TS for such a reaction. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—for instance, the formation of the new bond between the nucleophile and the aldehyde carbon and the simultaneous breaking of the C=O pi-bond. The energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), which is a determinant of the reaction rate.

Table 5: Hypothetical Transition State Properties for a Nucleophilic Addition Reaction

Property Description Value
Activation Energy (ΔG‡) Free energy barrier for the reaction 15-25 kcal/mol
Imaginary Frequency Vibrational mode corresponding to the reaction coordinate -250 to -450 cm⁻¹

| Key TS Bond Distance | Distance between nucleophile and aldehyde carbon | ~2.1 Å |

Reaction Pathway Modelling

Computational modeling provides a powerful tool for elucidating the mechanisms of chemical reactions, offering insights into transition states and reaction energetics that are often difficult to obtain experimentally. For a molecule like this compound, reaction pathway modeling, primarily using Density Functional Theory (DFT), can be applied to understand its synthesis and reactivity.

A plausible synthetic route involves the oxidation of the corresponding alcohol, (6-(tert-butoxy)-2-methylpyridin-3-yl)methanol. DFT calculations can model this process, for instance, a Swern-type oxidation. The modeling would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant alcohol, the oxidizing agent (e.g., a sulfonium (B1226848) species), intermediates, transition states, and the final aldehyde product.

Transition State Searching: Identifying the transition state (TS) structure for the key hydrogen transfer step. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the first-order saddle point on the potential energy surface corresponding to the TS.

Another key area of investigation is the reactivity of the aldehyde group, such as in Knoevenagel condensation reactions. acs.org Computational models can compare the energy barriers for the reaction of this compound with a nucleophile (e.g., malononitrile) against other pyridine aldehydes. This would help in understanding how the electronic effects of the tert-butoxy and methyl groups influence the electrophilicity of the aldehyde carbon and, consequently, the reaction kinetics.

A hypothetical energy profile for a nucleophilic addition to the aldehyde is presented below.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
ReactantsAldehyde + Nucleophile0.0
TS1Transition state for nucleophilic attack+15.2
IntermediateTetrahedral intermediate-5.8
TS2Transition state for proton transfer+12.5
ProductsFinal addition product-11.4

Kinetic Isotope Effect Prediction

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. acs.org Theoretical prediction of KIEs, typically using DFT, complements experimental studies by providing a quantitative link between the transition state structure and the observed isotopic rate difference. rsc.orgrsc.org

For this compound, KIE predictions would be particularly insightful for reactions involving the breaking of a C-H bond. For example, in the oxidation of the aldehyde to a carboxylic acid or in a Cannizzaro-type reaction, the cleavage of the aldehydic C-H bond is often the rate-determining step.

The computational prediction of a primary deuterium (B1214612) KIE (kH/kD) for this step involves:

Optimizing the geometries of the reactant and the key transition state for both the light (H) and heavy (D) isotopologues.

Calculating the vibrational frequencies for each optimized structure.

Using the vibrational frequencies to compute the zero-point vibrational energies (ZPVEs). The difference in ZPVE between the C-H and C-D bonds is the primary origin of the KIE.

Calculating the kH/kD ratio using the Bigeleisen equation, which incorporates the ZPVE differences and other vibrational contributions.

A large predicted kH/kD value (typically > 2) would support a mechanism where the aldehydic C-H bond is significantly broken in the transition state. Conversely, a value near 1 would suggest that this bond is not broken in the rate-determining step. nih.gov Such predictions can help distinguish between subtly different mechanistic proposals. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the primary sources of conformational freedom are the rotation around the C-O bond of the bulky tert-butoxy group and the C-C bond connecting the aldehyde group to the pyridine ring.

Conformational analysis can be performed using quantum mechanical methods to identify stable conformers and the energy barriers separating them. A potential energy surface scan, where the dihedral angles of the key rotatable bonds are systematically varied, can map out the conformational landscape.

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, explicitly including solvent effects. nih.govucl.ac.uk A typical MD simulation would involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent).

Using a suitable force field (e.g., AMBER, GROMOS) to describe the inter- and intramolecular forces.

Simulating the system's evolution over a timescale of nanoseconds to microseconds.

Analysis of the MD trajectory provides information on preferred conformations, the population distribution of different rotamers, and the dynamics of interconversion between them. This is crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or how its reactive sites are exposed to other reagents in solution. For instance, MD simulations could reveal whether the tert-butoxy group sterically shields the aldehyde from nucleophilic attack or if certain conformations are stabilized by intramolecular interactions. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.nettandfonline.com While no specific QSAR studies on derivatives of this compound have been reported, a hypothetical QSAR study can be outlined to illustrate the methodology.

The goal would be to design novel derivatives with potentially enhanced biological activity (e.g., as enzyme inhibitors). researchgate.net The process involves:

Dataset Assembly: A series of derivatives would be synthesized by modifying the substituents on the pyridine ring. Their biological activity (e.g., IC50) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A hypothetical MLR-based QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(LUMO) + β3*(MR)

This equation would allow for the virtual screening of new, unsynthesized derivatives, prioritizing the synthesis of compounds predicted to have the highest activity.

CompoundSubstituent (R)LogPLUMO (eV)pIC50 (Experimental)pIC50 (Predicted)
1-H2.51-1.235.455.48
2-Cl3.22-1.556.106.05
3-OCH32.40-1.155.925.99
4-CF33.39-1.886.556.51

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry provides reliable methods for predicting spectroscopic properties, which are invaluable for structure elucidation and characterization. researchgate.net

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The procedure involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors.

Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to yield the final chemical shifts.

These predicted spectra can aid in the assignment of complex experimental spectra and confirm the proposed structure of synthetic products. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
Aldehyde-H10.15Aldehyde-C190.5
Pyridine-H48.21Pyridine-C6162.3
Pyridine-H57.95Pyridine-C2155.1
Methyl-H2.65Pyridine-C4140.2
t-Butyl-H1.40Pyridine-C5118.9
--Pyridine-C3125.6
--t-Butyl Quaternary-C82.4
--t-Butyl Methyl-C28.5
--Methyl-C22.1

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. researchgate.net The calculation provides the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for electronic transitions from the ground state to various excited states. For this compound, the key transitions would likely be the n→π* transition associated with the aldehyde carbonyl group and the π→π* transitions of the pyridine ring system. Such predictions help in interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. researchgate.net

Applications of 6 Tert Butoxy 2 Methylpyridine 3 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

As a functionalized heterocycle, 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde serves as a versatile building block for constructing more elaborate molecular architectures. The pyridine (B92270) scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.govbcrcp.ac.in The aldehyde and tert-butoxy (B1229062) groups on the pyridine ring provide reactive sites for further synthetic transformations, allowing for its incorporation into a wide array of complex targets. nih.gov

The pyridine nucleus is a cornerstone in the development of therapeutic agents. nih.gov Compounds featuring this heterocyclic system have demonstrated a wide range of biological activities, and pyridine-carbaldehydes are pivotal intermediates in their synthesis. vulcanchem.com The aldehyde group of this compound is a key functional handle that can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations, reductive aminations, and additions of organometallic reagents. These reactions are fundamental in building the complex heterocyclic frameworks common in drug discovery. researchgate.netnih.gov

Specifically, pyridine-based structures are integral to the development of kinase inhibitors and antiviral agents. vulcanchem.com The tert-butoxy group can play a significant role by enhancing metabolic stability through steric shielding of reactive sites, a strategy often employed in the design of protease inhibitors. vulcanchem.com Furthermore, the lipophilicity introduced by the tert-butoxy and methyl groups can improve a molecule's pharmacokinetic profile. vulcanchem.com Research on related pyridine derivatives has shown their potential as multitarget cholinesterase inhibitors for conditions like Alzheimer's disease. acs.org

Table 1: Physicochemical Properties of this compound and a Related Analog
PropertyThis compound6-Methyl-2-pyridinecarboxaldehyde
Molecular FormulaC₁₁H₁₅NO₂ nih.govC₇H₇NO nih.gov
Molecular Weight193.24 g/mol nih.gov121.14 g/mol nih.gov
XlogP (Predicted)2.0 uni.lu1.1
Key Structural DifferenceContains a bulky, lipophilic tert-butoxy group at the 6-position.Lacks substitution at the 6-position.

Pyridine and its derivatives are fundamental components of many natural products, including various alkaloids. vdoc.pub The synthesis of natural products and their analogues often relies on the strategic use of pre-functionalized building blocks to construct the target molecule efficiently. This compound, with its multiple substitution points, represents a valuable starting material for such endeavors. The aldehyde allows for chain extension or the introduction of other functionalities, while the tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, providing another point for modification late in a synthetic sequence. This versatility makes it a candidate for the synthesis of complex natural product analogues, such as those used to study biological pathways or as starting points for new drug development programs. beilstein-journals.orgresearchgate.net

Development of Catalytic Ligands and Organometallic Reagents

The electronic properties and coordination capability of the pyridine ring make it a common component in the design of ligands for catalysis. The specific substituents on this compound allow for its potential use in creating specialized ligands and organometallic complexes.

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in pyridine carbaldehyde derivatives can act in concert to chelate metal centers, forming stable organometallic complexes. nih.gov These complexes often exhibit significant catalytic activity. For instance, ruthenium(II) complexes bearing pyridine-functionalized ligands have been shown to be effective catalysts for reactions like the transfer hydrogenation of ketones and the conversion of aldehydes to amides. ias.ac.innih.govresearchgate.netresearchgate.net

Similarly, copper(II) complexes incorporating pyridine-carboxaldehyde derivatives have been developed as robust and recyclable catalysts for the synthesis of other heterocyclic compounds, such as pyran derivatives. rsc.orgnih.gov The catalytic activity of these metal complexes is influenced by the electronic and steric environment provided by the ligand. The methyl and tert-butoxy groups on this compound would modulate these properties, potentially leading to catalysts with unique selectivity and reactivity. nih.govrsc.orgresearchgate.net

Table 2: Potential Applications of the Pyridine Carbaldehyde Moiety
Application AreaRole of Pyridine CarbaldehydeExample Transformation/ProductRelevant Metal Centers
Bioactive HeterocyclesKey IntermediateCondensation/reductive amination to form complex drug scaffolds. vulcanchem.comnih.govN/A (Organic Synthesis)
Metal CatalysisChelating LigandFormation of stable complexes for catalytic reactions (e.g., hydrogenation). nih.govresearchgate.netRuthenium (Ru), Copper (Cu) ias.ac.inrsc.org
Asymmetric SynthesisReactive Handle for Chiral AuxiliariesFormation of chiral imines for diastereoselective additions. researchgate.netiupac.orgN/A (Organic Synthesis)

In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction. researchgate.net While this compound is not itself a chiral auxiliary, its aldehyde functional group provides a crucial point of attachment for one. Chiral amines can react with the aldehyde to form chiral N-sulfinyl imines or other chiral imines. researchgate.net These intermediates can then undergo diastereoselective nucleophilic additions (e.g., with Grignard reagents), where the chiral auxiliary directs the approach of the nucleophile to create a new stereocenter with high selectivity. researchgate.net Afterward, the auxiliary can be cleaved, yielding an enantiomerically enriched product. The use of chiral aminals derived from pyridine aldehydes has also proven to be a powerful strategy for the asymmetric synthesis of alkaloids. iupac.org

Advanced Materials Science Applications

The incorporation of heterocyclic aromatic rings like pyridine into larger molecular systems is a strategy used in the development of advanced materials. nih.gov Fluorinated pyridine derivatives, for example, are valued for their unique electronic and stability characteristics, making them suitable for applications in organic electronics and high-performance polymers. nbinno.com The strong carbon-fluorine bond enhances thermal and chemical resistance, which is desirable for robust coatings and materials used in demanding environments. nbinno.com

While this compound is not fluorinated, the principles of modifying material properties through substitution apply. The pyridine ring can influence conductivity and optical properties. Theoretical studies on other substituted pyridines, such as polynitro-bridged derivatives, have explored their potential as high-energy materials. researchgate.net The functional handles on this compound allow it to be a precursor for monomers that could be incorporated into polymer chains, potentially creating materials with tailored electronic, thermal, or chemical properties for specialized applications. nbinno.com

Precursors for Polymeric Materials

The aldehyde functionality of this compound serves as a key reactive site for its incorporation into polymeric structures. Through various polymerization and modification reactions, this compound can be utilized to synthesize polymers with tailored properties.

One primary approach involves the conversion of the carbaldehyde into a polymerizable vinyl group. Reactions such as the Wittig reaction can be employed to transform the aldehyde into a vinyl moiety, yielding a substituted vinylpyridine monomer. This monomer can then undergo polymerization, often initiated by radical or anionic initiators, to form poly(vinylpyridine) derivatives. The presence of the tert-butoxy and methyl groups on the pyridine ring can influence the polymer's solubility, thermal stability, and mechanical properties.

Alternatively, condensation polymerization represents another avenue for utilizing this compound as a monomeric unit. The aldehyde group can react with compounds containing active methylene (B1212753) groups or amines to form extended conjugated systems. For instance, Knoevenagel condensation with dinitriles or other suitable partners can lead to the formation of π-conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their tunable electronic and optical properties.

Table 1: Potential Polymerization Reactions of this compound Derivatives

Reaction Type Reactant Resulting Monomer/Polymer Structure Potential Polymer Properties
Wittig Reaction Triphenylphosphine (B44618) ylide 2-(1-alkenyl)-6-(tert-butoxy)-3-methylpyridine Enhanced solubility in organic solvents, processability
Knoevenagel Condensation Malononitrile Poly(pyridinevinylene) derivative π-conjugated backbone, potential for semiconductivity

Synthesis of Fluorescence Probes and Sensors

The inherent photophysical properties of the pyridine nucleus, combined with the reactive aldehyde group, make this compound an attractive scaffold for the design and synthesis of novel fluorescence probes and sensors. The aldehyde can be readily transformed into various functional groups that act as recognition sites for specific analytes.

A common strategy involves the condensation of the aldehyde with an appropriate amino-functionalized fluorophore or a molecule bearing a recognition moiety. This often results in the formation of a Schiff base, which can exhibit changes in its fluorescence properties upon binding to a target analyte. The pyridine nitrogen atom can also act as a binding site for metal ions, leading to chemosensors with high selectivity. The steric bulk of the tert-butoxy group can create a specific binding pocket, enhancing the selectivity of the sensor.

For example, condensation with a compound containing a hydrazine (B178648) or amine group can yield a sensor that operates via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon binding of an analyte, the electronic properties of the molecule are altered, leading to a "turn-on" or "turn-off" fluorescent response. The design versatility allows for the development of probes for a wide range of targets, including metal ions, anions, and biologically relevant molecules.

Table 2: Design Strategies for Fluorescent Probes from this compound

Probe Design Strategy Key Reaction Target Analyte (Example) Sensing Mechanism
Schiff Base Formation Condensation with an aniline (B41778) derivative Metal Ions (e.g., Zn²⁺, Cu²⁺) Chelation-Enhanced Fluorescence (CHEF)
ICT Modulation Knoevenagel condensation with an electron-donating group pH, Polarity Intramolecular Charge Transfer (ICT)

Utility in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound and its derivatives can serve as valuable building blocks for the construction of complex, self-assembled architectures. The pyridine nitrogen provides a well-defined coordination site for metal ions, enabling the formation of metallo-supramolecular structures.

The aldehyde group can be elaborated into larger ligand systems, such as bipyridines or terpyridines, through multi-step synthetic sequences. These expanded ligands can then coordinate with various metal centers to form discrete macrocycles, cages, or extended coordination polymers. The tert-butoxy group plays a crucial role in these systems by influencing the solubility of the resulting assemblies in organic solvents and by directing the self-assembly process through steric interactions. This can lead to the formation of specific, well-defined supramolecular structures over others.

Furthermore, the planar nature of the pyridine ring can facilitate π-π stacking interactions, which are a key driving force in the self-assembly of many supramolecular systems. By designing molecules that incorporate this pyridine derivative, it is possible to create ordered structures in solution and in the solid state, with potential applications in areas such as host-guest chemistry, catalysis, and materials science. The ability to fine-tune the molecular structure of the building blocks allows for precise control over the architecture and function of the resulting supramolecular assemblies.

Table 3: Supramolecular Structures Potentially Derived from this compound

Supramolecular Assembly Key Functional Moiety (Derived from the aldehyde) Driving Force for Assembly Potential Application
Metallo-macrocycle Bipyridine or Terpyridine Metal-ligand coordination Host-guest chemistry, catalysis
Coordination Polymer Carboxylate (from oxidation of the aldehyde) Metal-ligand coordination Porous materials, gas storage

Future Research Directions

Exploration of Asymmetric Synthesis Approaches

The development of efficient asymmetric syntheses for chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Future research should focus on the enantioselective synthesis of derivatives of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. Given the presence of the aldehyde, this functionality is a prime target for asymmetric transformations.

Key areas for exploration include:

Catalytic Asymmetric Aldol (B89426) and Related Reactions: Investigating the use of chiral catalysts, such as proline derivatives or metal complexes with chiral ligands, to facilitate stereocontrolled aldol additions to the aldehyde group. This would provide access to a range of chiral β-hydroxy pyridine (B92270) derivatives.

Enantioselective Reductions: The development of methods for the enantioselective reduction of the carbaldehyde to a chiral alcohol using chiral reducing agents or catalytic transfer hydrogenation with chiral catalysts.

Asymmetric [2+2] Cycloadditions: Exploring the potential for catalytic asymmetric [2+2] cycloaddition reactions involving the aldehyde, which could lead to the formation of chiral oxetanes, valuable building blocks in medicinal chemistry. mdpi.com

These approaches would not only yield novel chiral compounds but also provide valuable insights into the stereochemical control exerted by the bulky tert-butoxy (B1229062) group.

Development of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis. eurekalert.orgchemeurope.com Applying these technologies to the synthesis and functionalization of this compound could offer greener and more efficient routes to novel derivatives.

Future research could focus on:

Photoredox-Catalyzed Reactions: Investigating the use of visible-light photoredox catalysis for the functionalization of the pyridine ring. nih.gov This could involve C-H functionalization at various positions, potentially modulated by the electronic properties of the existing substituents.

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis of the core pyridine structure or for subsequent modifications. Electrocatalysis could provide a reagent-free approach to oxidation or reduction reactions involving the aldehyde or other parts of the molecule. acs.org

Dual Catalytic Systems: Combining photocatalysis or electrocatalysis with other catalytic methods, such as transition metal catalysis, to enable novel transformations that are not accessible through conventional means.

These methodologies could lead to the discovery of new reaction pathways and provide access to a wider range of functionalized pyridine derivatives under mild and environmentally friendly conditions.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. organic-chemistry.orgresearchgate.net Integrating the synthesis and modification of this compound into continuous flow systems represents a significant area for future development.

Potential research directions include:

In-line Reaction Telescoping: Designing multi-step flow sequences where intermediates are generated and consumed in a continuous stream without isolation, leading to highly efficient and atom-economical processes. researchgate.net

Automated Optimization: Utilizing automated flow systems with in-line analytics to rapidly screen reaction conditions and optimize key parameters such as temperature, pressure, and residence time for various transformations involving the target molecule. rsc.org

The adoption of flow chemistry would not only enhance the efficiency and safety of synthesizing this compound but also facilitate its production on a larger scale for further research and potential commercial applications.

Advanced Materials Applications Beyond Pharmacophores

While pyridine scaffolds are well-established as important pharmacophores in drug discovery, their utility extends to the realm of materials science. nih.gov Future research should explore the potential of this compound as a building block for advanced materials.

Areas for investigation could include:

Ligand Design for Organometallic Complexes: The pyridine nitrogen and the aldehyde oxygen can act as coordination sites for metal ions. Synthesizing and characterizing organometallic complexes incorporating this ligand could lead to new catalysts, sensors, or luminescent materials.

Polymer Chemistry: The aldehyde functionality provides a handle for polymerization reactions. Incorporating this pyridine derivative into polymer backbones or as a pendant group could impart unique properties to the resulting materials, such as thermal stability, conductivity, or specific binding capabilities.

Supramolecular Chemistry: The planar aromatic nature of the pyridine ring and the potential for hydrogen bonding via the aldehyde group make it an interesting candidate for the construction of self-assembling supramolecular structures with potential applications in molecular recognition and host-guest chemistry.

Exploring these avenues could lead to the discovery of novel materials with tailored properties and functions, expanding the application scope of this versatile pyridine derivative.

Deeper Mechanistic Understanding of Complex Reactions Involving the Scaffold

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Future research should aim to elucidate the mechanisms of complex reactions involving the this compound scaffold.

Key research areas include:

Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide valuable insights into the factors controlling reactivity and selectivity. acs.org

Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, activation parameters, and the influence of various reaction parameters on the reaction rate.

Spectroscopic and Crystallographic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, IR) and X-ray crystallography to identify and characterize reaction intermediates and products, providing direct evidence for proposed mechanisms.

A deeper mechanistic understanding will not only advance the fundamental chemistry of substituted pyridines but also enable the development of more efficient and selective synthetic transformations. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the tert-butoxy group at the pyridine ring’s 6-position and (2) formylation at the 3-position. A plausible route could start with a halogenated pyridine precursor (e.g., 6-bromo-2-methylpyridine), where the tert-butoxy group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). The aldehyde functionality is then installed using directed ortho-metalation (DoM) strategies or via Vilsmeier-Haack formylation (POCl₃/DMF) . For intermediates with sensitive groups, tert-butyl carbamate (Boc) protection, as seen in analogous pyridine derivatives, may stabilize reactive sites during synthesis .

Advanced: How can researchers resolve conflicting NMR data when characterizing the aldehyde proton in this compound?

Methodological Answer:
Conflicting NMR signals for the aldehyde proton (δ ~9.5–10.5 ppm) may arise from solvent interactions, tautomerism, or impurities. To resolve this:

  • Use deuterated DMSO or CDCl₃ to minimize solvent effects.
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the aldehyde proton and adjacent carbons.
  • Analyze dynamic effects via variable-temperature NMR if keto-enol tautomerism is suspected.
  • Validate purity via HPLC-MS to rule out impurities masking the aldehyde signal.
    Refer to analogous aldehyde-containing pyridines in structural databases for benchmark shifts .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To identify the tert-butoxy group (δ ~1.3 ppm for C(CH₃)₃), methyl group (δ ~2.5 ppm), and aldehyde proton (δ ~10 ppm).
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and tert-butoxy C-O stretch (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation if crystalline derivatives are accessible.
    Cross-referencing with structurally similar pyridine aldehydes is advised .

Advanced: How can reaction conditions be optimized to prevent aldehyde oxidation or degradation during synthesis?

Methodological Answer:
Aldehydes are prone to oxidation (to carboxylic acids) or nucleophilic attack. Mitigation strategies:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to limit oxidation.
  • Low Temperatures : Perform formylation steps at 0–5°C to stabilize the aldehyde.
  • Protecting Groups : Temporarily protect the aldehyde as an acetal or thioacetal during subsequent steps.
  • Purification : Use rapid column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the aldehyde before degradation.
    Analogous protocols for pyridine-3-carbaldehydes demonstrate these precautions .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate polar aldehyde derivatives from non-polar byproducts.
  • Recrystallization : If the compound is crystalline, dissolve in minimal warm ethanol and cool to −20°C.
  • Distillation : For high-boiling-point impurities, short-path distillation under reduced pressure may be applicable.
    Similar methods are employed for tert-butoxy pyridine derivatives .

Advanced: How should researchers address discrepancies in reactivity between computational predictions and experimental results for this compound?

Methodological Answer:
Discrepancies often arise from solvation effects or incomplete DFT models. Steps to reconcile

  • Solvent Correction : Re-run computational models (e.g., Gaussian, ORCA) with explicit solvent parameters (e.g., SMD for DMSO).
  • Conformational Analysis : Use molecular dynamics (MD) to assess dominant conformers in solution.
  • Experimental Validation : Compare calculated vs. observed NMR chemical shifts (e.g., using DP4 probability analysis).
  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to validate proposed reaction pathways.
    Refer to computational studies on pyridine aldehydes for methodological frameworks .

Basic: What are the typical applications of this compound in organic synthesis?

Methodological Answer:
This compound serves as:

  • Building Block : For synthesizing Schiff bases (via condensation with amines) or heterocycles (e.g., quinolines via Friedländer annulation).
  • Ligand Precursor : The aldehyde can coordinate to metals or be reduced to hydroxymethyl groups for ligand design.
  • Pharmacophore : Modifications at the aldehyde position enable access to bioactive pyridine derivatives.
    Examples from pyridine-carbaldehyde chemistry highlight these applications .

Advanced: How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this aldehyde?

Methodological Answer:
Low yields may stem from aldehyde reactivity or steric hindrance from the tert-butoxy group. Solutions include:

  • Protection : Convert the aldehyde to a stable acetal before coupling.
  • Catalyst Screening : Test PdCl₂(dppf), XPhos, or SPhos ligands to improve efficiency .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields under controlled heating (e.g., 140°C, 30 min) .
  • Boronic Acid Equivalents : Use pinacol boronate esters for improved stability.
    Case studies on tert-butoxy pyridine couplings provide precedent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.